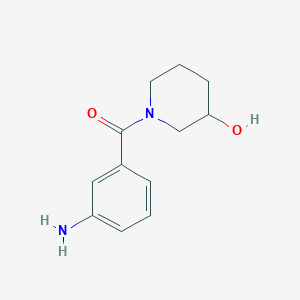

1-(3-Aminobenzoyl)piperidin-3-ol

説明

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Drug Discovery Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant structural motif in the realm of medicinal chemistry. mdpi.comgoogle.com Its prevalence in a vast number of FDA-approved drugs underscores its importance as a "privileged scaffold" – a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. mdpi.com

The utility of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the creation of a diverse library of compounds with a wide range of physicochemical properties. This versatility enables chemists to fine-tune the molecule's size, shape, and polarity to optimize its interaction with a specific biological target.

Improved Pharmacokinetic Properties: The incorporation of a piperidine moiety can favorably influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to enhanced bioavailability and a more desirable duration of action.

Biological Activity: Piperidine derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective effects. nih.govnih.gov They are key components in drugs targeting the central nervous system, as well as in treatments for a variety of other conditions. google.com

Rationale for the Academic Investigation of 1-(3-Aminobenzoyl)piperidin-3-ol

While specific academic research focused exclusively on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the individual contributions of its structural components—the aminobenzoyl group and the 3-hydroxypiperidine (B146073) moiety.

The aminobenzoyl portion of the molecule is a recognized pharmacophore in its own right. The presence of an amino group on a benzene (B151609) ring can facilitate hydrogen bonding and other interactions with biological targets. The benzoylpiperidine fragment, in a broader sense, is considered a privileged structure in medicinal chemistry, often used to improve biological activity. mdpi.com

The 3-hydroxypiperidine scaffold provides a crucial point for stereochemical diversity and further functionalization. The hydroxyl group can act as a hydrogen bond donor or acceptor, which is a critical feature for binding to many enzymes and receptors. The position of the hydroxyl group at the 3-position, along with the potential for chiral centers, allows for the synthesis of stereoisomers with potentially distinct biological activities and metabolic profiles.

The combination of these two key structural motifs in this compound suggests its potential as a building block or a lead compound in the development of novel therapeutic agents. Its investigation is likely driven by the hypothesis that this specific arrangement of functional groups could lead to selective interactions with a particular biological target.

Overview of Current Research Landscape Pertaining to Aminobenzoyl Piperidine Derivatives

The broader class of aminobenzoyl piperidine derivatives is an active area of research in medicinal chemistry, with studies exploring their potential in various therapeutic areas. The research landscape is diverse, with investigations into their utility as:

Kinase Inhibitors: Many piperazine (B1678402) and piperidine derivatives are being explored as inhibitors of protein kinases, which are key regulators of cell signaling pathways. nih.govgoogle.comnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aminobenzoyl piperidine scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their function.

Central Nervous System (CNS) Agents: Piperidine derivatives have a long history of use in the development of drugs targeting the CNS. google.com The ability of the piperidine ring to cross the blood-brain barrier makes it an attractive scaffold for developing treatments for neurological and psychiatric disorders. epo.org Aminobenzoyl piperidine derivatives are being investigated for their potential to modulate the activity of various CNS receptors.

Anti-infective Agents: The search for new antibiotics and antiviral agents is a global health priority. Piperidine derivatives have shown promise as anti-infective agents. google.com Research in this area focuses on modifying the aminobenzoyl piperidine structure to enhance its potency against various pathogens while minimizing toxicity to human cells.

While direct research on this compound is limited, the ongoing exploration of structurally related compounds indicates a strong and continuing interest in the therapeutic potential of the aminobenzoyl piperidine scaffold.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-hydroxypiperidine |

| aminobenzoyl |

| piperidine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1155931-03-5 | cymitquimica.com |

| Molecular Formula | C12H16N2O2 | cymitquimica.com |

| Molecular Weight | 220.27 g/mol | cymitquimica.com |

| IUPAC Name | (3-aminophenyl)(3-hydroxypiperidin-1-yl)methanone | N/A |

| SMILES | Nc1cccc(c1)C(=O)N1CCCC(O)C1 | N/A |

Structure

3D Structure

特性

IUPAC Name |

(3-aminophenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBBXKUIUYVGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Aminobenzoyl Piperidin 3 Ol

Established Synthetic Routes to the 1-(3-Aminobenzoyl)piperidin-3-ol Core Structure

The synthesis of this compound is not a trivial one-step process but rather involves a well-orchestrated multi-step reaction sequence. The key to a successful synthesis lies in the strategic construction of the substituted piperidine (B6355638) ring and its subsequent acylation with the aminobenzoyl group.

Multi-step Reaction Sequences and Key Intermediate Synthesis

The construction of the this compound core typically involves the initial synthesis of two key intermediates: piperidin-3-ol and a derivative of 3-aminobenzoic acid.

Synthesis of Piperidin-3-ol: The piperidin-3-ol moiety can be synthesized through various routes. One common approach starts from commercially available starting materials and involves cyclization reactions. For instance, derivatives of L-glutamic acid can be utilized to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a sequence of esterification, Boc-protection, reduction of the di-ester to a diol, tosylation, and subsequent intramolecular cyclization. google.com While this route leads to a 3-amino piperidine, modifications can be envisioned to yield the 3-hydroxy analogue.

Another strategy involves the reduction of pyridine (B92270) derivatives. For example, 3-hydroxypyridine (B118123) can be hydrogenated over a suitable catalyst like rhodium on carbon to yield piperidin-3-ol. google.com Asymmetric hydrogenation techniques can also be employed to obtain specific enantiomers of piperidin-3-ol. google.comrsc.org

Synthesis of the 3-Aminobenzoyl Moiety: The 3-aminobenzoyl portion is typically derived from 3-nitrobenzoic acid. The nitro group serves as a protected form of the amine, which can be reduced in a later step. The carboxylic acid group is usually activated to facilitate the acylation of the piperidine nitrogen.

Amide Bond Formation: The final step in assembling the core structure is the formation of the amide bond between the piperidin-3-ol nitrogen and the 3-aminobenzoic acid derivative. A common method involves the coupling of piperidin-3-ol with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

A plausible multi-step synthetic sequence is outlined below:

Table 1: Plausible Multi-step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Hydroxypyridine | H₂, Rh/C, solvent (e.g., ethanol), pressure, heat | Piperidin-3-ol |

| 2 | 3-Nitrobenzoic acid | Thionyl chloride (SOCl₂) or oxalyl chloride | 3-Nitrobenzoyl chloride |

| 3 | Piperidin-3-ol, 3-Nitrobenzoyl chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | 1-(3-Nitrobenzoyl)piperidin-3-ol |

| 4 | 1-(3-Nitrobenzoyl)piperidin-3-ol | SnCl₂·2H₂O, ethanol, heat or H₂, Pd/C, methanol | This compound |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of each reaction step. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the hydrogenation of 3-hydroxypyridine, the choice of catalyst (e.g., Rh/C, PtO₂, Raney Ni) and the reaction conditions (pressure and temperature) can significantly impact the yield and purity of piperidin-3-ol. google.com In the amide coupling step, the use of coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (1-hydroxybenzotriazole) can improve yields and minimize side reactions.

Strategies for the Derivatization and Functionalization of this compound

The this compound scaffold offers multiple points for chemical modification, making it a versatile platform for generating diverse chemical libraries for drug discovery. nih.govnih.govresearchgate.net

Chemical Modifications at the Aminobenzoyl Moiety

The primary amino group on the benzoyl ring is a key handle for a wide range of chemical transformations.

Acylation and Sulfonylation: The amino group can be readily acylated with various acyl chlorides or anhydrides to introduce a wide array of substituents. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated.

Alkylation and Arylation: N-alkylation and N-arylation of the amino group can be achieved through reactions with alkyl halides or aryl halides under appropriate catalytic conditions (e.g., Buchwald-Hartwig amination).

Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, and hydroxyl groups.

Table 2: Representative Derivatizations of the Aminobenzoyl Moiety

| Reaction Type | Reagent | Conditions | Functional Group Introduced |

| Acylation | Acetyl chloride | Pyridine, CH₂Cl₂ | Acetamide |

| Sulfonylation | Methanesulfonyl chloride | Triethylamine, CH₂Cl₂ | Methanesulfonamide |

| Alkylation | Methyl iodide | K₂CO₃, DMF | Methylamino |

| Arylation | Phenylboronic acid | Cu(OAc)₂, base | Phenylamino |

Substitutions and Transformations on the Piperidin-3-ol Ring

The piperidin-3-ol ring provides additional opportunities for structural diversification.

Modification of the Hydroxyl Group: The secondary alcohol at the 3-position can be oxidized to a ketone (piperidin-3-one) using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation. researchgate.net This ketone can then serve as a precursor for further modifications, such as the introduction of substituents at the alpha-position or conversion to other functional groups via reductive amination. The hydroxyl group can also be alkylated to form ethers or esterified to form esters. researchgate.net

Ring Transformations: While less common, ring-opening reactions of the piperidine ring can be achieved under specific conditions, leading to acyclic amino alcohol derivatives. nih.gov

Table 3: Transformations on the Piperidin-3-ol Ring

| Reaction Type | Reagent | Product Functional Group |

| Oxidation | Dess-Martin periodinane | Ketone |

| Alkylation | Methyl iodide, NaH | Methoxy |

| Esterification | Acetic anhydride (B1165640), pyridine | Acetoxy |

Exploration of Linker Chemistry and Analog Generation

The this compound scaffold is well-suited for the attachment of linkers, enabling the synthesis of more complex molecules such as PROTACs or other targeted drug conjugates. ambeed.com The amino group on the benzoyl ring is a common attachment point for linkers, which can be of varying lengths and compositions (e.g., polyethylene (B3416737) glycol chains, alkyl chains).

The generation of analogs with diverse linkers and terminal functional groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The modular nature of the synthesis, combining the piperidin-3-ol core with a functionalized aminobenzoyl moiety and a linker, provides a powerful strategy for the rapid generation of chemical libraries.

Stereoselective Synthesis Approaches to Chiral this compound Isomers

The creation of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. For this compound, the stereochemistry at the C-3 position of the piperidine ring is paramount. The two main strategies to achieve enantiopure forms are direct asymmetric synthesis, which creates the desired stereoisomer from a prochiral precursor, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Synthetic Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution of racemates. While direct asymmetric synthesis of this compound is not extensively documented, established methods for the synthesis of its key chiral precursor, 3-aminopiperidine, provide a clear blueprint. These methods often employ enzymatic catalysis or utilize starting materials from the chiral pool.

One prominent biocatalytic approach is the asymmetric amination of a prochiral ketone using transaminases. For instance, the synthesis of (R)- and (S)-3-amino-1-Boc-piperidine can be achieved from 1-Boc-3-piperidone. beilstein-journals.org This reaction utilizes an amine donor, such as isopropylamine, and a pyridoxal-5'-phosphate (PLP) dependent ω-transaminase (ω-TA). A variety of commercially available immobilized transaminases can be screened to find an enzyme with the desired stereoselectivity and catalytic activity. beilstein-journals.org The use of immobilized enzymes is particularly advantageous for large-scale applications as it simplifies catalyst recovery and reuse. beilstein-journals.org

Another strategy involves starting from a naturally occurring chiral molecule. L-glutamic acid, an inexpensive and readily available amino acid, can be converted into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence. This process typically involves esterification, N-protection, reduction of the carboxylic acid moieties to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with an appropriate amine.

The table below summarizes key aspects of asymmetric approaches to chiral 3-aminopiperidine precursors.

| Precursor/Starting Material | Synthetic Approach | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| 1-Boc-3-piperidone | Enzymatic Asymmetric Amination | ω-Transaminase, Isopropylamine, PLP | (R)- or (S)-3-amino-1-Boc-piperidine | beilstein-journals.org |

| L-Glutamic Acid | Chiral Pool Synthesis | NaBH₄, TsCl, various amines | (S)-3-(N-Boc-amino)piperidine derivatives | |

| 3-Aminopyridine | Catalytic Hydrogenation followed by Resolution | Hydrogen, Catalyst (e.g., Rhodium) | Racemic 3-aminopiperidine (requires resolution) | google.com |

Once the chiral 3-hydroxypiperidine (B146073) or a protected version is obtained, the synthesis of this compound can be completed by a standard N-acylation reaction with 3-aminobenzoic acid or an activated derivative thereof.

Chiral Resolution Techniques for Enantiomer Separation and Characterization

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This is often accomplished by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

A common method for resolving racemic amines like 3-aminopiperidine is through the formation of diastereomeric salts with a chiral acid. google.com The choice of the resolving agent is critical for the efficiency of the separation. Various chiral acids, such as dibenzoyl-L-tartaric acid, di(ortho-tolyl)-L-tartaric acid, and N-acetyl-L-phenylalanine, have been explored for the resolution of 3-aminopiperidine. google.com However, the stability of these chiral acids and the efficiency of the resolution can be modest. google.com

An alternative approach involves derivatizing the racemic amine with a chiral auxiliary. For instance, racemic 3-aminopiperidine can be reacted with phthalic anhydride to form 3-(phthalimido)piperidine. The subsequent resolution of this derivative can be achieved by selective precipitation of one diastereomeric salt, for example, using D-tartaric acid to isolate the (R)-enantiomer. google.com

The table below outlines common chiral resolution strategies applicable to 3-aminopiperidine, the core of the target molecule.

| Compound to be Resolved | Resolution Method | Chiral Resolving Agent | Separation Technique | Reference |

| 3-Aminopiperidine | Diastereomeric Salt Formation | Dibenzoyl-L-tartaric acid, Di(o-tolyl)-L-tartaric acid | Fractional Crystallization | google.com |

| 3-(Phthalimido)piperidine | Diastereomeric Salt Formation | D-Tartaric Acid | Selective Precipitation | google.com |

| Racemic Piperidine Derivatives | Chiral Chromatography | Chiral Stationary Phase (e.g., polysaccharide-based) | High-Performance Liquid Chromatography (HPLC) | General Knowledge |

Following the separation of the desired enantiomer of the 3-aminopiperidine precursor, the final acylation step with 3-aminobenzoic acid would yield the enantiomerically pure this compound.

Structural Characterization and Conformational Analysis of 1 3 Aminobenzoyl Piperidin 3 Ol

Advanced Spectroscopic Elucidation for Research Applications

Spectroscopic techniques are fundamental to the unambiguous determination of a molecule's chemical structure. For 1-(3-Aminobenzoyl)piperidin-3-ol, while theoretical data exists, detailed experimental spectroscopic findings are not widely reported in peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

As of the latest literature review, specific experimental Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C NMR spectra for this compound, have not been published in accessible scientific journals or databases. Such data would be invaluable for confirming the connectivity of the atoms within the molecule and for providing insights into the stereochemical arrangement of the piperidin-3-ol moiety. In the absence of experimental spectra, a detailed analysis of chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) remains speculative.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation in Synthetic Development

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, the molecular formula is established as C₁₂H₁₆N₂O₂. uni.lu Public databases provide predicted mass spectrometry data for various adducts of this molecule, which are crucial for its identification in a laboratory setting. uni.lu For instance, the predicted monoisotopic mass is 220.1212 g/mol . uni.lu The table below summarizes the predicted m/z values for common adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.12847 |

| [M+Na]⁺ | 243.11041 |

| [M-H]⁻ | 219.11391 |

| [M+NH₄]⁺ | 238.15501 |

| [M+K]⁺ | 259.08435 |

| Table 1: Predicted High-Resolution Mass Spectrometry data for this compound. uni.lu |

While these predicted values are useful, it is important to note that they are the result of computational algorithms and await experimental verification through HRMS analysis of a synthesized and purified sample of this compound.

Conformational Analysis of the Piperidine (B6355638) and Aminobenzoyl Moieties

Experimental Conformational Studies (e.g., X-ray Crystallography)

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. An experimental crystal structure would provide definitive information on the solid-state conformation, including the preferred chair, boat, or twist-boat conformation of the piperidine ring, the orientation of the hydroxyl and aminobenzoyl substituents (axial vs. equatorial), and the dihedral angles defining the relationship between the two moieties. Such data is essential for validating computational models and understanding packing interactions in the solid state.

Theoretical Conformational Landscape Mapping

In the absence of experimental data, theoretical conformational analysis using computational chemistry methods would be necessary to map the potential energy surface of this compound. Such studies could predict the relative energies of different conformers and the barriers to their interconversion. However, no such specific computational studies for this molecule have been found in the reviewed literature.

Intermolecular Interactions and Self-Assembly Propensities in Solid State and Solution

The presence of hydrogen bond donors (the amine and hydroxyl groups) and acceptors (the carbonyl oxygen and the nitrogen atoms) in this compound suggests a high propensity for forming intermolecular hydrogen bonds. These interactions would likely play a significant role in its crystal packing and its behavior in solution. However, without experimental data from techniques like X-ray crystallography or concentration-dependent NMR studies, any discussion of its self-assembly properties remains speculative.

Computational and Theoretical Investigations of 1 3 Aminobenzoyl Piperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules. These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems, making it a cornerstone of modern computational chemistry. nih.gov By calculating the electron density, DFT can accurately predict the optimized geometry, stability, and various reactivity descriptors of a molecule like 1-(3-Aminobenzoyl)piperidin-3-ol.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would first determine the molecule's lowest energy conformation. researchgate.net From this optimized structure, key electronic properties can be derived. Reactivity descriptors, which quantify the chemical behavior of the molecule, are calculated from the conceptual DFT framework. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) typically indicates higher chemical reactivity. nih.gov

Illustrative DFT-Derived Reactivity Descriptors for this compound

| Parameter | Definition | Illustrative Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | ~6.5 eV | Indicates the tendency to donate electrons. |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | ~1.2 eV | Indicates the tendency to accept electrons. |

| Chemical Hardness (η) | (I - A) / 2 | ~2.65 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | ~3.85 eV | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | ~2.79 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are illustrative examples based on similar molecules and are not published data for this compound.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. researchgate.net The shapes and energies of these orbitals are critical for understanding chemical reactivity and pericyclic reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

For this compound, an FMO analysis would reveal the distribution of these key orbitals across the molecular structure. The HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, specifically the amino group and the aromatic ring. The LUMO would likely be distributed over the benzoyl group's carbonyl and the aromatic ring, which can accept electron density. The energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter; a smaller gap suggests the molecule is more polarizable and reactive, indicating that charge transfer can occur readily within the molecule. nih.gov

Illustrative Frontier Orbital Data for this compound

| Orbital | Illustrative Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Aminophenyl group |

| LUMO | -1.2 | Benzoyl group (C=O and ring) |

| Energy Gap (ΔE) | 5.3 | Indicates moderate chemical reactivity and stability. |

Note: The values in this table are illustrative examples based on similar molecules and are not published data for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. For this compound, red areas would be expected on the carbonyl oxygen of the benzoyl group, the nitrogen of the amino group, and the oxygen of the piperidinol hydroxyl group. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are susceptible to nucleophilic attack. Such regions would be located around the hydrogen atoms, particularly the hydrogens of the amino and hydroxyl groups.

Green regions represent neutral or near-zero potential, often found over nonpolar parts of the molecule like carbon-carbon bonds.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, which is fundamental to understanding ligand-receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular motion, conformational changes, and intermolecular interactions, offering a dynamic perspective that complements the static picture from quantum calculations. nih.gov

To investigate the potential of this compound as a ligand for a biological target (e.g., a protein receptor), MD simulations are performed on the ligand-receptor complex. This process typically starts with molecular docking, which predicts the preferred binding pose of the ligand in the receptor's active site. jabonline.innih.gov

Following docking, an MD simulation of the complex, solvated in a water box with physiological ion concentrations, is run for a significant duration (e.g., hundreds of nanoseconds). Analysis of the MD trajectory reveals:

Stability of the Binding Pose: The Root Mean Square Deviation (RMSD) of the ligand with respect to its initial docked position is monitored. A stable, low RMSD suggests the ligand remains securely bound in the predicted pose.

Key Intermolecular Interactions: The simulation shows which specific amino acid residues in the receptor form stable interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the ligand over time. For this compound, the amino and hydroxyl groups are potent hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic or π-π stacking interactions.

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy (ΔGbind), providing a quantitative measure of binding affinity.

Molecules in solution are not static; they exist as an ensemble of different conformations. nih.gov MD simulations are used to explore the accessible conformational space of this compound. The piperidine (B6355638) ring can adopt chair, boat, and twist-boat conformations, and the orientation of the aminobenzoyl group relative to the piperidine ring can vary due to rotation around the amide bond.

A free energy landscape (FEL) is a powerful way to visualize the results of these simulations. nih.govresearchgate.net It is typically constructed by projecting the high-dimensional MD trajectory onto two or three collective variables, such as principal components from Principal Component Analysis (PCA) or key dihedral angles. The landscape maps the Gibbs free energy for different conformational states of the molecule.

Energy Minima (Basins): Deep basins on the FEL represent stable, low-energy conformational states that the molecule frequently adopts.

Energy Barriers (Saddles): The peaks or ridges between basins represent the energy barriers that must be overcome for the molecule to transition from one stable conformation to another.

For this compound, the FEL would reveal the relative stability of different piperidine ring puckers and the rotational states of the side chain, providing a complete map of its dynamic behavior in solution. nih.govresearchgate.net

Molecular Docking and Virtual Screening Studies

Prediction of Binding Modes and Affinities with Biological Targets

No molecular docking studies involving this compound have been identified in the existing scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Without such studies, any discussion of the binding modes and affinities of this specific compound with any biological target would be purely speculative and lack the necessary scientific foundation.

Ligand-Based and Structure-Based Virtual Screening for Analog Discovery

Similarly, there is no evidence of this compound being utilized in either ligand-based or structure-based virtual screening campaigns. These computational methods are crucial for identifying new, structurally similar compounds (analogs) with potentially improved biological activity. The absence of such research indicates that the potential of this compound as a scaffold for new drug discovery has not yet been explored through these computational approaches.

Due to the lack of available data, the generation of an in-depth and scientifically rigorous article on the computational and theoretical investigations of this compound is not feasible at this time.

Molecular Target Identification and Mechanistic Elucidation of 1 3 Aminobenzoyl Piperidin 3 Ol

Ligand-Receptor Interaction Analysis

In vitro Binding Assays and Affinity Determination

No publicly available studies detailing in vitro binding assays or the affinity determination of 1-(3-Aminobenzoyl)piperidin-3-ol to specific molecular targets were found.

Computational Modeling of Binding Pockets and Key Interacting Residues

Enzyme Modulation and Kinetic Characterization

Enzyme Inhibition/Activation Studies

No documented studies on the inhibitory or activatory effects of this compound on any specific enzymes were identified.

Kinetic Parameters of Compound-Enzyme Interactions

In the absence of enzyme modulation studies, no kinetic parameters for the interaction of this compound with any enzyme have been determined or published.

Cellular Pathway Perturbation and Downstream Effects (Pre-clinical Focus)

No pre-clinical studies describing the perturbation of cellular pathways or any downstream effects resulting from the activity of this compound were found in the public scientific literature.

Scientific Inquiry into this compound Reveals Limited Data

Initial investigations into the chemical compound this compound have revealed a significant gap in publicly available scientific literature. Despite interest in its potential biological activities, comprehensive studies detailing its molecular targets and mechanisms of action remain elusive.

Consequently, information regarding the molecular target identification and mechanistic elucidation of this compound is not available. This includes a lack of data on its potential effects on cellular processes such as apoptosis and cell cycle modulation, as well as any investigation into its influence on signaling pathway crosstalk.

At present, the scientific community has not published findings that would allow for a detailed analysis as outlined in the requested article structure. Further research is required to determine the biological significance of this compound.

Structure Activity Relationship Sar Studies of 1 3 Aminobenzoyl Piperidin 3 Ol Derivatives

Systematic Exploration of Structural Modifiers and their Impact on Biological Activity

The systematic modification of the 1-(3-aminobenzoyl)piperidin-3-ol core has been a key strategy in the development of potent and selective enzyme inhibitors. Research has primarily focused on the aminobenzoyl and piperidinol moieties to probe the chemical space and its impact on biological activity.

Investigations into the derivatives of this compound have revealed that both the nature and the position of substituents on the aminobenzoyl ring play a pivotal role in determining the potency and selectivity of these compounds. For instance, in the context of developing inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), modifications to this part of the molecule have led to significant variations in inhibitory activity.

The primary amino group on the benzoyl moiety is a critical feature. Its replacement or modification often leads to a decrease in activity, highlighting its importance for target engagement, likely through hydrogen bonding interactions within the active site of the enzyme. The position of this amino group is also crucial; the meta-position (position 3) appears to be optimal for potent inhibitory action in many cases.

Furthermore, the introduction of various substituents onto the phenyl ring has been explored. For example, the addition of small alkyl or halogen groups can modulate the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity and selectivity for the target enzyme over other related proteins.

The stereochemistry of the piperidin-3-ol ring is a fundamental determinant of the biological activity of these derivatives. The hydroxyl group at the 3-position of the piperidine (B6355638) ring introduces a chiral center, leading to (R) and (S) enantiomers. Studies have consistently shown that the biological activity often resides in one of the enantiomers, underscoring the importance of stereospecific interactions with the biological target.

For a series of PARP inhibitors based on a similar scaffold, it was demonstrated that the stereochemistry of the piperidinol moiety significantly influences their potency. While specific data for this compound is part of a broader chemical series, the general principle holds that one enantiomer will fit more favorably into the binding pocket of the target enzyme. This preferential binding is typically due to the specific three-dimensional arrangement of the hydroxyl group, which can form a key hydrogen bond with an amino acid residue in the active site. The other enantiomer, with its hydroxyl group oriented differently, may not be able to establish this critical interaction, resulting in significantly lower or no activity.

Pharmacophore Model Development

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features of a series of active compounds into a three-dimensional representation of the key molecular interactions required for biological activity.

For derivatives of this compound, pharmacophore models have been developed to understand the key interactions with their biological targets, such as PARP. These models typically highlight several key features:

A hydrogen bond donor: This is often represented by the primary amino group on the benzoyl ring.

A hydrogen bond acceptor: The carbonyl group of the benzoyl moiety is a crucial hydrogen bond acceptor.

Another hydrogen bond donor/acceptor: The hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor.

Aromatic ring: The phenyl ring itself is involved in π-π stacking or hydrophobic interactions with the target protein.

The spatial arrangement of these features is critical for effective binding.

Based on the identified essential features, 3D-pharmacophore models can be generated. These models serve as a virtual template for the design of new ligands. By screening virtual libraries of compounds against the pharmacophore model, researchers can identify novel scaffolds that possess the desired structural features and are therefore more likely to be active.

For example, a 3D-pharmacophore model for a class of inhibitors might specify the precise distances and angles between the hydrogen bond donors and acceptors, as well as the orientation of the aromatic ring. This allows for the rational design of new derivatives of this compound with potentially improved potency and selectivity. The model can guide modifications, such as the introduction of new substituents or the alteration of the scaffold itself, to better match the pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR) Analysis (if applicable)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound derivatives are not extensively reported in publicly available literature, the principles of QSAR are widely applied to similar classes of enzyme inhibitors.

In a hypothetical QSAR study for this class of compounds, various physicochemical descriptors would be calculated for each derivative. These descriptors could include:

Electronic properties: Hammett constants (σ), dipole moment.

Steric properties: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic properties: Partition coefficient (logP).

Topological indices: Connectivity indices, shape indices.

A mathematical model, often using statistical methods like multiple linear regression or partial least squares, would then be developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). Such a model would take the form of an equation, for instance:

log(1/IC50) = c0 + c1σ + c2MR + c3*logP + ...

This equation would allow for the prediction of the biological activity of newly designed compounds before their synthesis and testing, thereby streamlining the drug discovery process. The model would also provide insights into which properties are most important for activity, further guiding the optimization of the lead compounds.

Pre Clinical Pharmacological Profiling: Mechanistic Aspects of 1 3 Aminobenzoyl Piperidin 3 Ol

In vitro Pharmacological Assays for Target Engagement

The initial step in characterizing the mechanism of action of 1-(3-Aminobenzoyl)piperidin-3-ol involves a suite of in vitro pharmacological assays. These cell-free and cell-based assays are fundamental in confirming the direct interaction of the compound with its putative molecular target and in assessing its specificity.

High-Throughput Screening Methodologies for Target Interaction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. In the case of this compound, HTS methodologies would be employed to quantify its interaction with the primary target. The choice of assay technology would be contingent on the nature of the target. For instance, if the intended target is a kinase, a common class of drug targets, a variety of HTS-compatible assays could be utilized. These include radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) into a substrate, or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen.

A hypothetical HTS campaign for this compound against a panel of kinases could yield data as presented in Table 1. This primary screen would identify initial "hits" that would then be subjected to more rigorous confirmatory and secondary assays to validate the activity and determine potency.

| Kinase Target | Assay Type | Concentration Tested (µM) | % Inhibition | Hit Confirmation |

|---|---|---|---|---|

| Kinase A | TR-FRET | 10 | 85.2 | Yes |

| Kinase B | AlphaScreen | 10 | 12.5 | No |

| Kinase C | Fluorescence Polarization | 10 | 5.8 | No |

| Kinase D | Radiometric | 10 | 92.1 | Yes |

Counter-Screening for Off-Target Activity (Mechanistic Selectivity)

A crucial aspect of preclinical profiling is to assess the selectivity of a compound. Off-target activities can lead to undesirable side effects or toxicity. Therefore, this compound would be subjected to counter-screening against a broad panel of receptors, enzymes, ion channels, and transporters. These panels, often comprising hundreds of targets, help to build a selectivity profile and identify any potential liabilities early in the development process.

The data from such a selectivity panel would be presented as the percent inhibition at a fixed concentration, typically 10 µM. Any significant off-target interactions would warrant further investigation to determine their potency and potential clinical relevance. Table 2 provides a hypothetical example of off-target screening data for this compound.

| Target Class | Specific Target | % Inhibition |

|---|---|---|

| GPCR | Adrenergic α1A | 2.5 |

| Ion Channel | hERG | 8.1 |

| Enzyme | Cyclooxygenase-2 (COX-2) | 15.3 |

| Transporter | Dopamine Transporter (DAT) | 4.7 |

In vivo Target Occupancy and Modulation Studies in Research Models

Following the confirmation of in vitro target engagement and selectivity, the next critical step is to demonstrate that this compound can reach its intended target in a living organism and exert a measurable effect.

Assessment of Compound Distribution to Target Tissues/Compartments

While formal biodistribution studies aim to quantify the distribution of a compound throughout the body, target occupancy studies focus on confirming the presence of the compound in the specific tissues or cellular compartments where the target is expressed. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can be used to measure the concentration of this compound in tissues of interest, such as the brain for a central nervous system (CNS) target, or in specific subcellular fractions. This provides crucial information on whether the compound can access its site of action.

Measurement of Biomarker Modulation Reflecting Target Engagement

Demonstrating that the presence of this compound in the target tissue leads to a functional consequence is paramount. This is often achieved by measuring the modulation of a pharmacodynamic (PD) biomarker. A biomarker is a measurable indicator of a biological state or condition. For a kinase inhibitor, a relevant biomarker could be the phosphorylation status of a downstream substrate of the target kinase.

For example, if this compound targets a kinase involved in a specific signaling pathway, its administration to a research model should lead to a dose-dependent decrease in the phosphorylation of a key protein in that pathway. This can be assessed using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) on tissue or blood samples. Table 3 illustrates hypothetical biomarker modulation data.

| Dose (mg/kg) | Target Tissue | Biomarker (Phospho-Protein X) Level (% of Control) | Statistical Significance (p-value) |

|---|---|---|---|

| 1 | Brain | 85.6 | >0.05 |

| 3 | Brain | 52.3 | <0.05 |

| 10 | Brain | 21.8 | <0.01 |

| 30 | Brain | 8.9 | <0.001 |

Mechanistic Studies in Disease-Relevant Biological Models

The final component of the preclinical pharmacological profiling involves investigating the mechanism of action of this compound in biological models that are relevant to the intended therapeutic indication. This could involve cellular assays using patient-derived cells or animal models of the disease.

These studies aim to link the molecular mechanism of target engagement to a cellular or physiological phenotype. For instance, if the compound is being developed as an anti-cancer agent, its effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression would be evaluated in cancer cell lines. The results of such studies provide a crucial link between the molecular activity of the compound and its potential therapeutic effect. Table 4 presents hypothetical data from a mechanistic study in a cancer cell line model.

| Concentration (µM) | Cell Proliferation Inhibition (%) | Apoptosis Induction (Fold Change vs. Control) | Cell Cycle Arrest (% of Cells in G2/M Phase) |

|---|---|---|---|

| 0.1 | 15.2 | 1.2 | 5.6 |

| 1 | 48.9 | 3.5 | 28.4 |

| 10 | 89.7 | 8.1 | 65.2 |

Development and Application of 1 3 Aminobenzoyl Piperidin 3 Ol As a Chemical Probe or Tool Compound

Design Principles for 1-(3-Aminobenzoyl)piperidin-3-ol-Based Chemical Probes

The utility of a small molecule as a chemical probe hinges on its ability to be chemically modified to incorporate reporter or reactive groups without compromising its interaction with a biological target. The functional groups on this compound provide versatile handles for such modifications.

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the protein targets of a small molecule. researchgate.net This often involves the use of photoaffinity labeling, where a photoreactive group is incorporated into the molecule of interest. mdpi.com Upon binding to its target protein, UV irradiation initiates the formation of a covalent bond, permanently tagging the protein for subsequent identification.

For this compound, the primary amino group on the benzoyl moiety is an ideal site for the introduction of a photoreactive group. For instance, the amine can be converted to a diazonium salt, which can then be transformed into an aryl azide. Aryl azides are widely used in photoaffinity labeling due to their relative stability in the dark and their efficient conversion to highly reactive nitrenes upon photolysis. mdpi.com

Another approach would be to acylate the amino group with a reagent containing a benzophenone (B1666685) or a diazirine moiety. These photophores are also commonly employed in photoaffinity labeling and offer different reactivity profiles. mdpi.com The choice of the photoreactive group and the length of any linker used to attach it would be critical to ensure that the probe retains its affinity for its intended biological target.

Table 1: Potential Photoreactive Derivatives of this compound

| Probe Type | Derivatization Site | Photoreactive Group |

| Aryl Azide Probe | 3-Amino group | Azide (-N3) |

| Benzophenone Probe | 3-Amino group | Benzophenone |

| Diazirine Probe | 3-Amino group | Diazirine |

The general workflow for an affinity-based protein profiling experiment using a hypothetical photoaffinity probe derived from this compound would involve:

Incubation of the probe with a complex biological sample (e.g., cell lysate or intact cells).

UV irradiation to induce covalent cross-linking of the probe to its binding partners.

Enrichment of the probe-protein adducts, often via a clickable handle (e.g., an alkyne or azide) that can be incorporated into the probe design.

Proteomic analysis, typically using mass spectrometry, to identify the labeled proteins.

Fluorescent probes are indispensable tools for visualizing the localization and dynamics of molecules in living systems. mdpi.com The synthesis of a fluorescent analogue of this compound could be achieved by coupling a fluorophore to one of its functional groups.

The primary amino group is again a prime candidate for modification. It can be readily reacted with a variety of commercially available fluorescent dyes that are activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates. The choice of fluorophore would depend on the specific application, with considerations for factors such as brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence.

Alternatively, the hydroxyl group on the piperidine (B6355638) ring could be etherified or esterified with a fluorophore-containing reagent. This would place the fluorescent tag on a different part of the molecule, which could be advantageous if the benzoyl moiety is critical for target binding.

Table 2: Potential Fluorescent Probes Based on this compound

| Fluorophore Type | Conjugation Site | Potential Application |

| Fluorescein | 3-Amino group | Cellular imaging, flow cytometry |

| Rhodamine | 3-Amino group | High photostability for prolonged imaging |

| BODIPY | 3-Amino or 3-Hydroxyl group | Environment-sensitive fluorescence |

| Near-Infrared (NIR) Dye | 3-Amino group | In vivo imaging |

The development of such fluorescent probes would enable a range of mechanistic studies, including the determination of the subcellular localization of the compound's targets and the real-time monitoring of its binding events.

Applications in Interrogating Biological Pathways and Processes

The piperidine scaffold is a common motif in many biologically active compounds. mdpi.comajchem-a.com While the specific biological targets of this compound are not documented, its structural similarity to known pharmacophores suggests potential areas of investigation.

Many piperidine-containing molecules are known to interact with G protein-coupled receptors (GPCRs) and ion channels in the central nervous system. nih.gov For instance, derivatives of piperidine are found in ligands for opioid, sigma, and muscarinic receptors. nih.gov Therefore, chemical probes derived from this compound could potentially be used to identify and characterize novel ligand-receptor interactions within these families.

An affinity-based protein profiling approach, as described in section 8.1.1, could be employed to pull down the specific receptor(s) that bind to this scaffold from brain tissue lysates or cultured neurons. Subsequent identification by mass spectrometry would provide direct evidence of the molecular targets.

Once a specific receptor has been identified, fluorescently labeled analogues of this compound could be used to investigate the downstream cellular signaling events. For example, fluorescence microscopy could be used to visualize receptor internalization upon ligand binding, a key step in the regulation of many GPCR signaling pathways.

Furthermore, by using techniques such as Förster Resonance Energy Transfer (FRET), it might be possible to develop biosensors that report on the conformational changes in the receptor upon binding of the fluorescent probe. This would provide valuable insights into the mechanism of receptor activation.

Future Directions for Chemical Biology Research Utilizing this compound Derivatives

The development of chemical probes based on the this compound scaffold represents a promising, yet unexplored, avenue of research. Future efforts in this area could focus on several key objectives:

Synthesis and Screening of a Derivative Library: The first step would be the synthesis of a library of derivatives with diverse photoreactive and fluorescent groups. This library could then be screened against various cell lines and primary tissues to identify those with interesting biological activities and target engagement profiles.

Target Identification and Validation: For any "hit" compounds identified in the initial screens, rigorous target identification and validation studies would be necessary. This would involve a combination of affinity-based protein profiling, genetic techniques (e.g., siRNA or CRISPR-Cas9 knockdown of candidate targets), and biochemical assays to confirm the interaction.

Development of Tool Compounds for In Vivo Studies: Probes with suitable properties, such as high affinity, selectivity, and cell permeability, could be further optimized for in vivo applications. This could include the development of positron emission tomography (PET) ligands by incorporating a radionuclide, which would allow for non-invasive imaging of the target distribution in living animals.

Exploration of Novel Biological Contexts: While the initial focus might be on neurological targets, the broad distribution of piperidine-containing molecules in medicinal chemistry suggests that derivatives of this compound could have applications in other areas, such as oncology or immunology.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminobenzoyl)piperidin-3-ol, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves reductive amination or Mannich reaction protocols. For example, reductive amination of 3-aminobenzoic acid derivatives with piperidin-3-ol precursors under hydrogenation conditions (e.g., Pd/C or NaBH) yields the target compound. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Post-synthesis purification via column chromatography (silica gel, eluent: CHCl/MeOH gradient) is recommended .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Use a combination of H/C NMR (to confirm amine and hydroxyl proton environments), IR spectroscopy (to identify carbonyl and hydroxyl stretches), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How should researchers design preliminary biological assays to screen this compound for activity?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to piperidine derivatives (e.g., GPCRs, kinases). Use dose-response curves (0.1–100 μM) to determine IC/EC. Include positive controls (e.g., known inhibitors/agonists) and validate results across ≥3 biological replicates to minimize variability .

Advanced Research Questions

Q. What strategies are effective for improving the metabolic stability of this compound without compromising bioactivity?

- Methodological Answer : Introduce fluorine atoms or methyl groups at metabolically labile sites (e.g., para to the amine) to block oxidative degradation. Use in vitro microsomal stability assays (human/rat liver microsomes) to quantify half-life improvements. Computational tools (e.g., molecular docking, QSAR models) can predict metabolic hotspots and guide structural modifications .

Q. How can contradictions in biological activity data across assay platforms be resolved?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). Standardize protocols using guidelines like NIH Assay Guidance Manual. Validate key findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Perform statistical meta-analysis to identify outliers and systemic biases .

Q. What experimental and computational approaches elucidate the mechanism of action of this compound?

- Methodological Answer : Combine cellular thermal shift assays (CETSA) to identify target engagement with CRISPR-Cas9 knockout models to confirm pathway dependencies. Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions, while transcriptomics (RNA-seq) reveals downstream gene expression changes .

Data Analysis and Optimization

Q. How should researchers design multi-variable experiments to optimize synthetic yield and purity?

- Methodological Answer : Implement a Box-Behnken or central composite design (CCD) to evaluate interactions between temperature, catalyst concentration, and reaction time. Use ANOVA to identify significant factors and response surface methodology (RSM) to predict optimal conditions. For example, a 3 factorial design reduced reaction time by 40% while maintaining >90% yield in similar piperidine syntheses .

Q. What are best practices for validating the selectivity of this compound in complex biological systems?

- Methodological Answer : Use counter-screening panels (e.g., Eurofins Cerep Safety44) to assess off-target effects. Combine in silico target prediction (SwissTargetPrediction) with proteome-wide affinity profiling (thermal proteome profiling, TPP). Dose-response studies in primary vs. transformed cell lines can differentiate tissue-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。